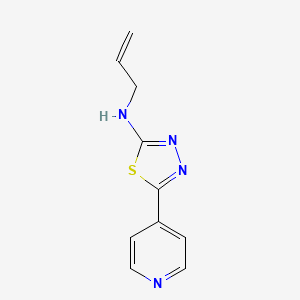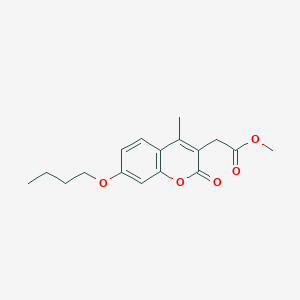![molecular formula C22H19N3O2 B4735299 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide
Descripción general
Descripción
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BPP and is known for its ability to selectively bind to certain receptors in the body, making it a promising candidate for drug development and other medical applications.
Mecanismo De Acción
The mechanism of action of BPP involves its ability to selectively bind to certain receptors in the body, including the CB1 and CB2 receptors. This binding activity can lead to a range of physiological effects, including pain relief, appetite suppression, and immune system modulation.
Biochemical and Physiological Effects:
BPP has been shown to have a range of biochemical and physiological effects, including the ability to reduce pain sensitivity, suppress appetite, and modulate immune function. These effects are believed to be mediated through the binding of BPP to specific receptors in the body, including the CB1 and CB2 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPP for lab experiments is its high selectivity for certain receptors in the body, which allows for more targeted and specific research. However, one limitation of BPP is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research involving BPP, including the development of new drugs and therapies for a range of medical conditions. Some possible areas of research include the use of BPP as an analgesic for chronic pain, as a treatment for autoimmune disorders, and as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of BPP, as well as to optimize its synthesis process for larger-scale production.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential applications in medical research. One of the most promising areas of research involves the use of BPP as a selective ligand for certain receptors in the body, including the CB1 and CB2 receptors. These receptors are involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function.
Propiedades
IUPAC Name |
(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-24(2)21(26)13-12-17-15-25(18-9-4-3-5-10-18)23-22(17)20-14-16-8-6-7-11-19(16)27-20/h3-15H,1-2H3/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYPAIBBCWHEY-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C\C1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4735222.png)


![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4735240.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-prolinate](/img/structure/B4735252.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4735268.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4735272.png)
![3-{[5-(2-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4735305.png)

![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)


![5-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4735334.png)